molecular formula C11H11N5 B043364 MeIQx CAS No. 77500-04-0

MeIQx

Cat. No.: B043364
CAS No.: 77500-04-0
M. Wt: 213.24 g/mol
InChI Key: DVCCCQNKIYNAKB-UHFFFAOYSA-N
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Description

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline, commonly known as MeIQx, is a heterocyclic aromatic amine. It is formed during the high-temperature cooking of meats, poultry, and fish. This compound is a mutagenic compound, meaning it can cause mutations in DNA, and it has been identified as a potential carcinogen.

Scientific Research Applications

MeIQx has several scientific research applications, including:

Mechanism of Action

Target of Action

MeIQx, a heterocyclic aromatic amine (HAA), primarily targets the liver, gastrointestinal tract, pancreas, mammary, and prostate glands . It is metabolically activated by N-hydroxylation of the exocyclic amine groups to produce the proposed reactive intermediate, the heteroaryl nitrenium ion . This ion is the critical metabolite implicated in DNA damage and genotoxicity .

Mode of Action

This compound interacts with its targets through metabolic activation. The compound undergoes N-hydroxylation to produce a reactive intermediate, the heteroaryl nitrenium ion . This ion can bind covalently to DNA, leading to DNA damage and genotoxicity . The formation of DNA adducts is a key step in the genotoxic process .

Biochemical Pathways

The metabolism of this compound involves several biochemical pathways. The primary pathway is the N-hydroxylation of the exocyclic amine groups, catalyzed by cytochrome P450 1A2 (CYP1A2) . This reaction produces the heteroaryl nitrenium ion, a reactive intermediate that can bind to DNA . Another pathway involves the formation of this compound-N 2-SO3H, a metabolite catalyzed by the SULTs .

Pharmacokinetics

The pharmacokinetics of this compound involves its metabolic activation by CYP1A2 and subsequent reactions . Humans efficiently convert this compound to reactive intermediates, resulting in HAA protein and DNA adduct formation . The variability in the excreted levels of N-OH-MeIQx-N 2-glucuronide, a metabolite of this compound, is probably due to interindividual differences in UDP-glucuronosyltransferase activity and/or excretion pathways .

Result of Action

The result of this compound action is the formation of DNA adducts, which can lead to DNA damage and genotoxicity . This can cause mutations and initiate carcinogenesis . In rodents, consumption of HAAs like this compound has been linked to the development of cancers in many organs, including the liver, colon, pancreas, breast, and prostate .

Action Environment

The action of this compound is influenced by environmental factors such as diet and smoking. This compound is formed during the high-temperature cooking of meats, poultry, and fish, and also arises during the combustion of tobacco . The amount of this compound intake can vary depending on dietary habits and cooking methods . Cigarette smoke can enhance this compound-induced hepatocarcinogenesis by increasing the metabolic activation of this compound .

Safety and Hazards

MeIQx is a mutagenic compound and is reasonably anticipated to be a human carcinogen . It has been detected in processed food flavorings, beer, wine, and cigarette smoke . It is also one of the most abundant heterocyclic amines in a typical Western diet .

Future Directions

Research is ongoing to understand the cytotoxicity and related molecular mechanisms of MeIQx . There is also interest in finding effective inhibitors against this compound formation . For example, pyridoxamine has been shown to be a potential inhibitor .

Biochemical Analysis

Biochemical Properties

MeIQx undergoes metabolic activation by N-hydroxylation of the exocyclic amine groups to produce the reactive intermediate, the heteroaryl nitrenium ion . This reactive intermediate is implicated in DNA damage and genotoxicity . This compound also forms sulfamic acid derivatives as prominent detoxication metabolites in humans, catalyzed by SULT1A1 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by causing DNA damage and genotoxicity through its reactive intermediate, the heteroaryl nitrenium ion . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolic activation to the heteroaryl nitrenium ion, which is capable of binding to DNA and causing damage . This process involves enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound binds covalently to hemoglobin , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

It has been shown to induce liver tumors, suggesting that it may have toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways that lead to the formation of the heteroaryl nitrenium ion, a reactive intermediate that can bind to DNA . This process involves enzymes such as SULT1A1 .

Transport and Distribution

Given its ability to bind covalently to hemoglobin , it may interact with transporters or binding proteins.

Subcellular Localization

Given its ability to bind to DNA , it may be localized to the nucleus where it can exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MeIQx involves the condensation of creatinine with amino acids during the cooking process. This reaction typically occurs at high temperatures, such as those used in grilling or frying meats. The specific synthetic route involves the formation of an imidazoquinoxaline structure, which is characterized by an imidazole ring fused to a quinoxaline ring .

Industrial Production Methods

Industrial production of this compound is not common, as it is primarily formed as a byproduct of cooking. for research purposes, this compound can be synthesized in the laboratory using controlled chemical reactions. The process involves the use of high-performance liquid chromatography (HPLC) to isolate and purify the compound from cooked meat samples .

Chemical Reactions Analysis

Types of Reactions

MeIQx undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include cytochrome P450 enzymes, which play a crucial role in the oxidation and reduction processes. These reactions typically occur under physiological conditions in the liver .

Major Products Formed

The major products formed from the reactions of this compound include detoxified metabolites and DNA adducts. The formation of DNA adducts is particularly significant, as it can lead to mutations and potentially cancer .

Comparison with Similar Compounds

MeIQx is part of a group of heterocyclic aromatic amines that includes compounds such as:

  • 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
  • 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ)
  • 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
  • 2-Amino-3,7,8-trimethylimidazo[4,5-f]quinoxaline (7,8-Dithis compound)

Compared to these similar compounds, this compound is generally more abundant in cooked meats and has a higher mutagenic potential. Its unique structure, with two methyl groups at positions 3 and 8, contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCCCQNKIYNAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1020801
Record name MeIQx
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Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow solid; [Toronto Research Chemicals MSDS], Solid
Record name MeIQx
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Record name 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

0.00000002 [mmHg]
Record name MeIQx
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CAS No.

77500-04-0
Record name MeIQx
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Record name 8-Methyl-IQX
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Record name MeIQx
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Record name MeIQx
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Record name MEIQX
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Record name 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline
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Record name 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029864
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

295 - 300 °C
Record name 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029864
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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